molecular formula C12H16F3NO4 B13214746 2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid

2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B13214746
M. Wt: 295.25 g/mol
InChI Key: QSDQPZGTLPIJSW-UHFFFAOYSA-N
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Description

2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[310]hexane-6-carboxylic acid is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group, which contribute to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor, followed by the introduction of the Boc protecting group and the trifluoromethyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc protecting group can be selectively removed under acidic conditions, revealing an amine group that can participate in further reactions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-[(tert-Butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid: Similar structure but lacks the trifluoromethyl group.

    2-[(tert-Butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid: Another analog with a different position of the carboxylic acid group.

Uniqueness

The presence of the trifluoromethyl group in 2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid makes it unique compared to its analogs. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in synthetic chemistry and various scientific applications.

Properties

Molecular Formula

C12H16F3NO4

Molecular Weight

295.25 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C12H16F3NO4/c1-10(2,3)20-9(19)16-5-4-6-7(16)11(6,8(17)18)12(13,14)15/h6-7H,4-5H2,1-3H3,(H,17,18)

InChI Key

QSDQPZGTLPIJSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C2(C(=O)O)C(F)(F)F

Origin of Product

United States

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